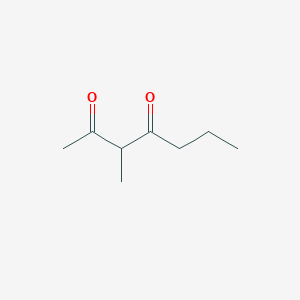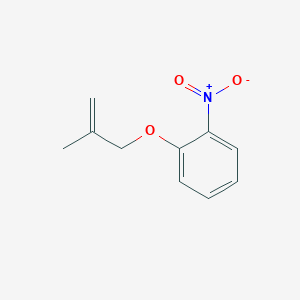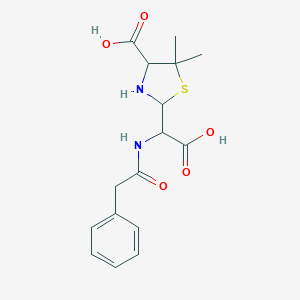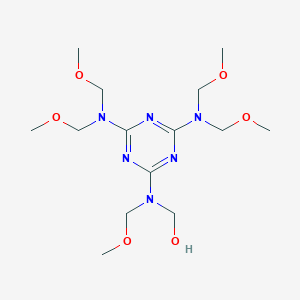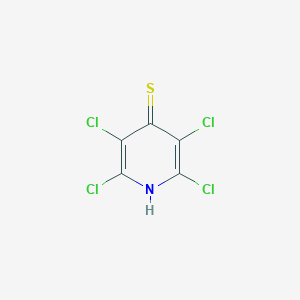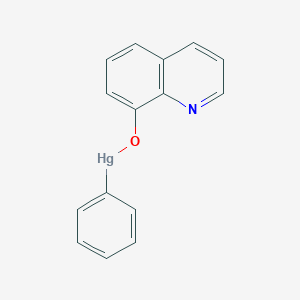
phenyl(quinolin-8-olato-N1,O8)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(quinolin-8-olato-N1,O8)mercury, also known as Phenylmercury(II) 8-quinolinolate, is a chemical compound that has been widely used in scientific research applications. It is a coordination complex of mercury with quinolin-8-ol ligands, and its chemical formula is C18H12HgN2O.
作用機序
The mechanism of action of Phenyl(quinolin-8-olato-N1,O8)mercury is not fully understood. However, it is believed that the compound interacts with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the induction of apoptosis in cancer cells and the detection of cysteine and homocysteine in biological samples.
生化学的および生理学的効果
Phenyl(quinolin-8-olato-N1,O8)mercury has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of oxidative stress.
実験室実験の利点と制限
One of the advantages of using Phenyl(quinolin-8-olato-N1,O8)mercury in lab experiments is its ability to selectively interact with thiol-containing proteins and enzymes. This can allow for the specific targeting of these proteins and enzymes, which can be useful in the development of new drugs and therapies. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells and can lead to cell death if not used properly.
将来の方向性
There are many future directions for the use of Phenyl(quinolin-8-olato-N1,O8)mercury in scientific research. One of the directions is the development of new anticancer agents based on the compound. The compound has shown promise in inducing apoptosis in cancer cells, and further research can lead to the development of new drugs and therapies. Another direction is the development of new fluorescent probes for the detection of thiol-containing proteins and enzymes. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine, and further research can lead to the development of new probes with higher sensitivity and selectivity.
合成法
The synthesis of Phenyl(quinolin-8-olato-N1,O8)mercury involves the reaction of mercury(II) acetate with quinolin-8-ol in the presence of phenylboronic acid. The reaction proceeds through the formation of a mercury(II) quinolinolate intermediate, which then reacts with phenylboronic acid to form the final product. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
科学的研究の応用
Phenyl(quinolin-8-olato-N1,O8)mercury has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. The compound has also been used as a catalyst in organic synthesis reactions. In addition, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
14354-56-4 |
|---|---|
製品名 |
phenyl(quinolin-8-olato-N1,O8)mercury |
分子式 |
C15H11HgNO |
分子量 |
421.84 g/mol |
IUPAC名 |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
InChIキー |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
その他のCAS番号 |
14354-56-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



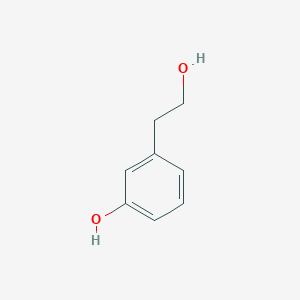

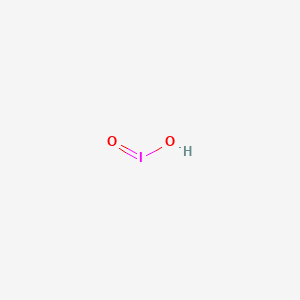
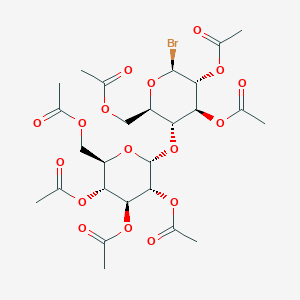
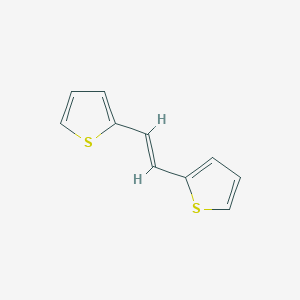
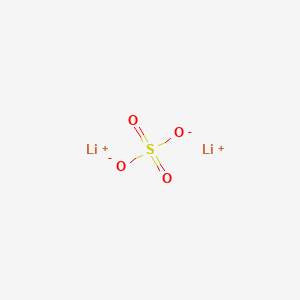
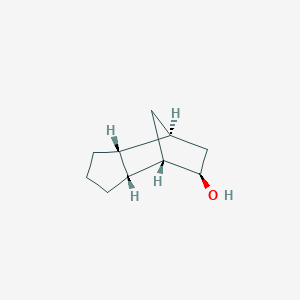

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
